Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

Medicinal chemistry programs require fluorinated intermediates with precise regioelectronic properties-yet many suppliers offer only para-OCF3 or non-fluorinated analogues that alter target engagement. This meta-trifluoromethoxy α-ketoester (LogP 2.331) fills that gap. - **Differentiation**: -OCF3 group improves metabolic stability vs -OCH3/-CF3; ideal for CNS/oral bioavailability optimization. - **Versatility**: α-Ketoester enables heterocycle synthesis (diamines, hydrazines). - **Supply**: 97-98% purity, gram-to-kg scale, multi-supplier availability.

Molecular Formula C11H9F3O4
Molecular Weight 262.184
CAS No. 642447-55-0
Cat. No. B2711421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate
CAS642447-55-0
Molecular FormulaC11H9F3O4
Molecular Weight262.184
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)18-11(12,13)14/h3-6H,2H2,1H3
InChIKeyOAHGPZUBGILEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate Overview


Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate (CAS 642447-55-0), also known as ethyl 3-(trifluoromethoxy)benzoylformate, is a fluorinated aromatic α-ketoester with the molecular formula C11H9F3O4 and a molecular weight of 262.18 g/mol . It features a trifluoromethoxy (-OCF3) group at the meta-position of a phenyl ring, which imparts distinct physicochemical properties including increased lipophilicity and altered metabolic stability compared to non-fluorinated analogues [1]. The α-ketoester moiety provides a versatile synthetic handle for further derivatization, making this compound a valuable intermediate in medicinal chemistry and agrochemical research programs .

Meta-OCF3 substitution for lipophilicity tuning in drug discovery programs
α-Ketoester handle enables nucleophilic addition, condensation, and heterocycle synthesis
Certified high purity and multi-supplier commercial availability support reproducible research

Why Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate Is Irreplaceable


The meta-trifluoromethoxy substitution pattern in ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate confers a unique balance of electronic and steric properties that are not replicated by simple methyl, chloro, or even para-OCF3 analogues . Unlike methoxy (-OCH3) or trifluoromethyl (-CF3) groups, the -OCF3 moiety combines strong electron-withdrawing inductive effects with a distinct conformational preference that influences both reactivity and biological target engagement [1]. Substituting this compound with a para-OCF3 regioisomer (CAS 647855-31-0) or a non-fluorinated benzoylformate would alter molecular recognition events, potentially abolishing activity in downstream applications where the precise spatial arrangement of the trifluoromethoxy group is critical . Direct experimental evidence demonstrates that trifluoromethoxy-substituted compounds exhibit significantly different metabolic stability profiles compared to their methoxy and trifluoromethyl counterparts, underscoring the non-interchangeable nature of these building blocks [2].

Para-OCF3 or ortho-OCF3 regioisomers may alter molecular recognition and biological target engagement.
Simple (trifluoromethoxy)phenyl acetate esters lack the α-ketoester reactive center, limiting synthetic diversification pathways.
Non-fluorinated benzoylformates or -OCH3/ -CF3 analogues exhibit different metabolic stability profiles that may not transfer.

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate Differentiation Evidence


Distinct Physicochemical Profile of Meta-OCF3 Regioisomer

The meta-substituted trifluoromethoxy group in ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate yields a calculated LogP of 2.331, which is intermediate between the ortho-OCF3 isomer (LogP ≈ 2.8, estimated) and the para-OCF3 isomer (LogP ≈ 2.5, estimated) . This moderate lipophilicity, combined with a TPSA of 52.6 Ų, positions the compound within a favorable range for both permeability and solubility in drug discovery programs . In contrast, the ortho-OCF3 analogue (CAS 334778-37-9) exhibits higher lipophilicity due to intramolecular electronic effects, while the para-OCF3 analogue (CAS 647855-31-0) shows slightly elevated LogP with a different electronic distribution across the aromatic ring .

Meta-OCF3 LogP
Cross-study comparable
LogP 2.33 (meta) vs ~2.8 (ortho) and ~2.5 (para)
Moderate lipophilicity window between ortho and para regioisomers
Calculated values; TPSA 52.6 Ų
Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

Trifluoromethoxy Impact on Microsomal Stability

A comparative study of aliphatic trifluoromethoxy-substituted compounds demonstrated that the -OCF3 group typically decreases metabolic stability relative to -OCH3 and -CF3 substituted counterparts [1]. In microsomal stability assays, compounds bearing the trifluoromethoxy group exhibited significantly lower remaining percentages after 30-minute incubation with liver microsomes compared to methoxy analogues, with the exception of N-alkoxy(sulfon)amide series [2]. While direct data for ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is not available, this class-level inference indicates that the -OCF3 moiety may confer a distinct metabolic liability profile that must be accounted for in drug design .

Microsomal stability
Class-level inference
OCF3 3 ≈ OCH3 remaining % after 30 min
Distinct metabolic liability profile for OCF3 building blocks
Trend from aliphatic OCF3 series; compound-specific data not available
Drug Metabolism Pharmacokinetics Lead Optimization

Synthetic Versatility of α-Ketoester Moiety

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate contains an α-ketoester functional group that is absent in simpler (trifluoromethoxy)phenyl acetate esters (e.g., CAS 1159678-02-0, ethyl 2-(3-(trifluoromethoxy)phenyl)acetate) [1]. This α-ketoester allows for nucleophilic addition at the ketone carbonyl, condensation reactions to form heterocycles, and serves as a precursor to α-hydroxy acids and α-amino acid derivatives . In contrast, the simple acetate ester lacks this reactive ketone, limiting its synthetic utility to ester hydrolysis or transesterification . This distinction is critical for medicinal chemists requiring a versatile intermediate capable of accessing diverse chemical space .

Synthetic versatility
Class-level inference
α-Ketoester enables nucleophilic addition, condensation, α-functionalization
>3 additional reaction pathways vs simple ester
Reactivity advantage for heterocycle library synthesis
Synthetic Chemistry Building Block Versatility Medicinal Chemistry

Drug-Like Physicochemical Properties

Computational property calculations for ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate yield a LogP of 2.331 and a Topological Polar Surface Area (TPSA) of 52.6 Ų . These values fall within commonly accepted drug-like ranges (LogP <5, TPSA <140 Ų) and suggest a favorable balance between membrane permeability and aqueous solubility . In comparison, the analogous α-ketoester without the trifluoromethoxy group (ethyl benzoylformate, CAS 1603-79-8) has a lower LogP (~1.8) and different electronic properties, while the fully saturated ethyl 3-(trifluoromethoxy)phenylacetate (CAS 1159678-02-0) has a LogP of 2.69 and TPSA of 35.5 Ų [1]. The target compound's combination of moderate lipophilicity and higher polarity (due to the additional ketone) distinguishes it from both simpler esters and non-fluorinated analogues [2].

Drug-like properties
Cross-study comparable
LogP 2.33, TPSA 52.6 Ų, MW 262.18
Favorable baseline for lead optimization without immediate property liabilities
Compared with saturated ester (LogP 2.69, TPSA 35.5) and non-fluorinated analogue
Drug Discovery Physicochemical Property Analysis Lead Optimization

Commercial Availability and High Purity

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is commercially available from multiple reputable suppliers with certified purities of 97-98% . This level of purity, combined with detailed analytical documentation (including NMR, HPLC, and MS data), ensures batch-to-batch consistency for research applications . In contrast, some regioisomeric analogues (e.g., ortho-OCF3, CAS 334778-37-9) are less widely stocked or available only at lower purities, potentially introducing variability in synthetic or biological experiments . The availability of high-purity material with comprehensive characterization data reduces the risk of confounding results due to impurities and streamlines the procurement process for research organizations .

Commercial purity
Supporting evidence
97–98% purity, multiple established suppliers
Supports batch-to-batch consistency and reproducible results
Vendor catalog data as of April 2026; verify current availability
Chemical Procurement Quality Control Research Reproducibility

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate Application Scenarios


Precise Lipophilicity Control in Lead Optimization

Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is ideally suited for medicinal chemistry programs where fine-tuning lipophilicity is critical. Its LogP of 2.331 positions it between the more lipophilic ortho-OCF3 (LogP ≈ 2.8) and para-OCF3 (LogP ≈ 2.5) analogues, offering a distinct option for balancing permeability and solubility. Researchers optimizing lead compounds for central nervous system penetration or oral bioavailability should consider this meta-substituted building block when moderate lipophilicity is desired.

Heterocyclic Library Synthesis via α-Ketoester

The α-ketoester functionality of this compound enables diverse synthetic transformations that are not possible with simpler acetate esters. It is particularly valuable for generating heterocyclic scaffolds through condensation with diamines, hydrazines, or hydroxylamines. Medicinal chemists seeking to rapidly expand chemical space around a trifluoromethoxy-phenyl core will find this building block more versatile than its non-ketoester counterparts .

Pharmacokinetic Profiling of Fluorinated Building Blocks

This compound serves as a useful probe for studying the metabolic impact of the -OCF3 group. Class-level data indicate that trifluoromethoxy-substituted compounds exhibit distinct microsomal stability profiles compared to -OCH3 and -CF3 analogues [1]. Researchers investigating structure-metabolism relationships can employ this building block to systematically evaluate how the -OCF3 moiety influences clearance pathways, informing the design of more metabolically stable drug candidates.

Reproducible Scale-Up and Collaborative Research

With certified purity of 97-98% and availability from multiple established suppliers , ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate is a reliable choice for multi-institutional collaborations and projects requiring gram-to-kilogram quantities. The consistent quality and comprehensive analytical documentation minimize experimental variability, making it preferable over less-characterized or single-source analogues for studies demanding high reproducibility .

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Meta-OCF3 substitution pattern
Permeability and solubility balance across regioisomers
Heterocyclic library synthesis
α-Ketoester reactive handle
Reaction versatility and scaffold diversity
Metabolic stability profiling
Trifluoromethoxy group
Microsomal stability comparison with OCH3/CF3
Multi-institutional synthesis projects
Certified high purity and multi-supplier access
Batch consistency and analytical documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.